molecular formula C14H20N2O3 B4243983 N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

Cat. No.: B4243983
M. Wt: 264.32 g/mol
InChI Key: QBIIKVIBFPSYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-(2-methoxyacetamido)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 2-methoxyacetamido group at the 2-position and an N-butyl chain. This compound belongs to a class of molecules investigated for their bioactivity, including antiprion and enzyme inhibitory properties.

Properties

IUPAC Name

N-butyl-2-[(2-methoxyacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-9-15-14(18)11-7-5-6-8-12(11)16-13(17)10-19-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIIKVIBFPSYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE typically involves the reaction of N-butylamine with 2-[(methoxyacetyl)amino]benzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated benzamide derivatives.

Scientific Research Applications

Biological Activities

N-Butyl-2-(2-methoxyacetamido)benzamide is a derivative of benzamide, which has been studied for various pharmacological effects:

  • Antimicrobial Properties : Benzamide derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Analgesic and Anticancer Activities : The compound has been investigated for its analgesic properties and potential anticancer effects. Studies suggest that benzamide derivatives can act on specific molecular targets involved in pain pathways and cancer cell proliferation .
  • Cholinesterase Inhibition : this compound may also serve as a cholinesterase inhibitor, which is crucial for treating Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), the compound could help increase acetylcholine levels in the brain, potentially alleviating symptoms associated with neurodegenerative diseases .

Agricultural Applications

The compound has shown promise in pest control:

  • Insecticidal Properties : Patent literature indicates that this compound exhibits insecticidal activity against various pests, including aphids and other agricultural pests. Its effectiveness in pest management could provide an alternative to traditional pesticides, addressing concerns about resistance and environmental impact .
  • Formulation Development : The compound can be formulated into insecticidal compositions that enhance delivery and retention at target sites. This could lead to more efficient pest control strategies in agriculture, horticulture, and animal husbandry .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AnalgesicPotential pain relief through specific pathways
AnticancerInhibits cancer cell proliferation
Cholinesterase InhibitorIncreases acetylcholine levels in the brain

Table 2: Agricultural Efficacy

Pest TypeEfficacy LevelReference
AphidsEffective against Myzus persicae
Other InvertebratesBroad-spectrum activity against multiple pests

Mechanism of Action

The mechanism of action of N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key benzamide derivatives with related structures include:

Compound Name Substituents/Modifications Key Features/Activity Reference
5-(2-Pyrrolidinylacetamido)-N-butyl-2-(substituted)benzamide Pyrrolidinyl or piperidyl acetamido groups Antiprion activity in scrapie models
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Long acyl chain (hexanoylamino) at 2-position PCAF HAT inhibition (~67% at 100 μM)
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Long acyl chain (tetradecanoylamino) Highest PCAF HAT inhibition (~79%)
5-Acetamido-N-butyl-2-(prop-2-ynyl)benzamide Propynyl substituent at 2-position Supplier data (no explicit activity)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Metal-catalyzed C–H functionalization

Key Observations :

  • Antiprion Activity : Derivatives with 2-(pyrrolidinyl/piperidyl)acetamido groups (e.g., compound in ) exhibit antiprion activity, suggesting that the 2-methoxyacetamido group in the target compound may similarly modulate protein interactions.
  • Enzyme Inhibition: Long acyl chains (e.g., hexanoylamino, tetradecanoylamino) enhance PCAF HAT inhibition . The 2-methoxyacetamido group, while shorter, introduces a polar methoxy group that may improve solubility without sacrificing binding affinity.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to analogs with long hydrophobic chains (e.g., tetradecanoylamino) .
  • Metabolic Stability: Methoxy groups are generally metabolically stable, whereas acyl chains (e.g., hexanoylamino) may undergo hydrolysis, reducing half-life .

Q & A

Basic: What are the optimal synthetic routes for N-butyl-2-(2-methoxyacetamido)benzamide, and how can reaction conditions be standardized?

Answer:
The synthesis of structurally related benzamide derivatives often employs multi-step protocols involving nucleophilic substitution or condensation reactions. For example, describes the use of bromoacetyl bromide with n-butylamine in the presence of triethylamine to form acetamide intermediates. Reaction optimization typically involves:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, ethanol) under reflux conditions to enhance reactivity .
  • Catalysts : Alkali carbonates (e.g., K₂CO₃) or iodides (KI) to facilitate nucleophilic substitutions .
  • Monitoring : Thin-layer chromatography (TLC) with Rf values (e.g., 0.28–0.65) to track reaction progress and purity .
    Standardization requires rigorous control of stoichiometry, temperature, and reaction time to achieve yields >50% .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Characterization relies on spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, methyl protons in related compounds resonate at δ 1.2–1.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 361 [M⁺] in ) verify molecular weight.
  • X-ray Crystallography : Programs like SHELX refine crystal structures, particularly for resolving bond angles and torsional conformations .

Advanced: How can computational tools like SHELX or Mercury aid in resolving crystallographic ambiguities for this compound?

Answer:

  • SHELX : Used for small-molecule refinement, particularly for high-resolution data. It resolves hydrogen bonding networks and torsional strain in the benzamide backbone .
  • Mercury : Visualizes packing patterns and intermolecular interactions (e.g., π-π stacking of aromatic rings). The "Materials Module" compares packing similarities across derivatives, identifying polymorphic variations .
  • Validation : Cross-reference computed structures with experimental NMR or IR data to address discrepancies in bond lengths or angles .

Advanced: What strategies mitigate contradictions in biological activity data for this compound derivatives?

Answer:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay noise. For PPARγ antagonists (e.g., ), validate via competitive binding assays.
  • Metabolic Stability : Use hepatic microsome assays to rule out false positives caused by metabolite interference.
  • Structural Analogues : Compare activity across derivatives (e.g., nitro or chloro substitutions) to identify pharmacophoric motifs .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Wear NIOSH-approved face shields, gloves (e.g., nitrile), and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., bromoacetyl bromide) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Answer:

  • Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility without altering stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the methoxyacetamido moiety to improve membrane permeability .
  • Pharmacokinetic Profiling : Conduct ADME assays in rodent models, focusing on plasma half-life and renal clearance .

Advanced: How do spectral data (e.g., NMR, MS) resolve structural isomerism in this compound derivatives?

Answer:

  • ¹H NMR : Diastereotopic protons in chiral centers split into distinct doublets (e.g., δ 3.5–4.5 ppm for methylene groups) .
  • NOESY : Identifies spatial proximity between the butyl chain and benzamide ring, distinguishing regioisomers .
  • High-Resolution MS : Differentiates isomers via exact mass (e.g., C₁₆H₂₄N₂O₂ requires m/z 276.1834; deviations >5 ppm suggest impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.